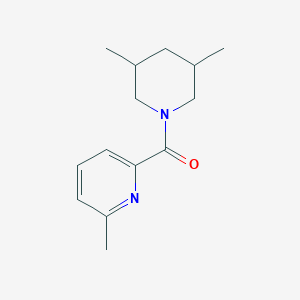
(3,5-Dimethylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-Dimethylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone is a synthetic compound that is widely used in scientific research. It is a member of the piperidine family of compounds and has a wide range of applications in various fields of research.
作用机制
The mechanism of action of (3,5-Dimethylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone is not fully understood. However, it is believed to act as a modulator of certain biological processes by binding to specific receptors or enzymes. This binding can lead to changes in cellular signaling pathways and ultimately affect cellular function.
Biochemical and Physiological Effects:
(3,5-Dimethylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. It has also been shown to have antioxidant properties and to modulate the release of certain neurotransmitters.
实验室实验的优点和局限性
One of the main advantages of (3,5-Dimethylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone is its versatility as a research tool. It can be used in a variety of applications, from organic synthesis to medicinal chemistry. Additionally, its relatively simple synthesis method and availability make it an attractive option for researchers.
However, there are also limitations to the use of (3,5-Dimethylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its potential toxicity and side effects must be carefully considered when using it in laboratory experiments.
未来方向
There are several potential future directions for research involving (3,5-Dimethylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone. One area of interest is the development of new drugs based on its structure. Researchers are also investigating its potential as a therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential as a research tool in other scientific fields.
In conclusion, (3,5-Dimethylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone is a versatile compound with a wide range of scientific research applications. Its synthesis method is relatively simple, and it has been shown to have a variety of biochemical and physiological effects. While there are limitations to its use in laboratory experiments, there are also many potential future directions for research involving this compound.
合成方法
The synthesis of (3,5-Dimethylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone involves a multistep process that begins with the reaction of 2-chloro-6-methylpyridine with 3,5-dimethylpiperidine. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield the final product.
科学研究应用
(3,5-Dimethylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis and as a building block for the synthesis of other compounds. It is also used in medicinal chemistry research as a lead compound for the development of new drugs. Additionally, it has been used in the study of the structure and function of various biological systems.
属性
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-7-11(2)9-16(8-10)14(17)13-6-4-5-12(3)15-13/h4-6,10-11H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUFALSKPWOLCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


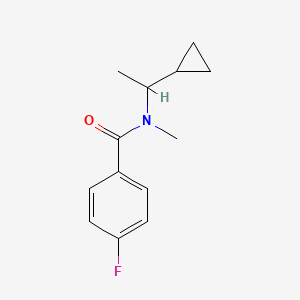
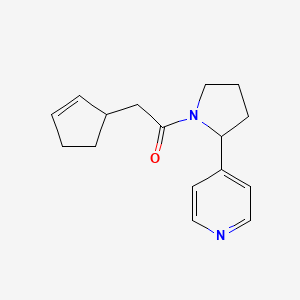
![cyclobutyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7493587.png)
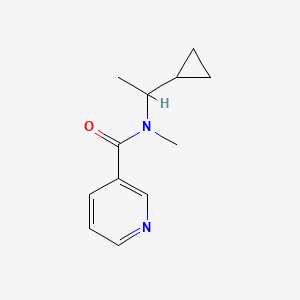
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-thiophen-3-ylpropan-1-one](/img/structure/B7493602.png)

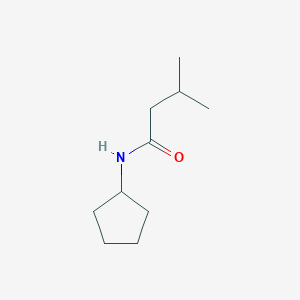
![2-Methyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7493627.png)
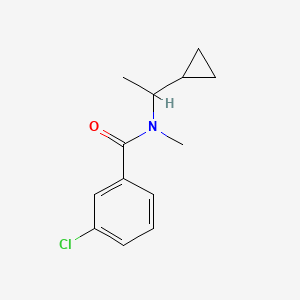
![3-(4-fluorophenyl)-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one](/img/structure/B7493645.png)
![3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]-1-(3-hydroxypiperidin-1-yl)propan-1-one](/img/structure/B7493647.png)
![[3-(methoxymethyl)phenyl]-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7493655.png)
![1-[4-(3,5-Dimethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7493668.png)